5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione
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Overview
Description
5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione is a heterocyclic organic compound with a pyrimidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3-methyluracil and hydrazine hydrate.
Reaction Conditions: The reaction is carried out under reflux conditions in a suitable solvent, often ethanol or methanol, to facilitate the formation of the desired product.
Purification: The crude product is purified using recrystallization techniques to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and minimize by-products.
Automated Purification: Using automated purification systems to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Various nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation Products: Oxidation typically yields oxo derivatives of the compound.
Reduction Products: Reduction reactions produce hydrazine derivatives.
Substitution Products:
Scientific Research Applications
5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.
Biological Studies: It is used in biological assays to investigate its effects on various biological pathways.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds with therapeutic potential.
Mechanism of Action
The mechanism of action of 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione involves:
Molecular Targets: The compound interacts with specific molecular targets such as enzymes and receptors.
Pathways Involved: It modulates various biochemical pathways, leading to its observed effects.
Binding Interactions: The compound forms specific binding interactions with its targets, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methylpyrimidine-2,4(3H,5H)-dione: Lacks the hydrazinyl group, resulting in different chemical properties.
6-Hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione: Lacks the amino group, leading to variations in reactivity and applications.
Uniqueness
5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione is unique due to the presence of both amino and hydrazinyl groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
(6Z)-5-amino-6-hydrazinylidene-3-methyl-1,3-diazinane-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O2/c1-10-4(11)2(6)3(9-7)8-5(10)12/h2H,6-7H2,1H3,(H,8,9,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHMJAYDQBKNOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(C(=NN)NC1=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C(/C(=N/N)/NC1=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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